molecular formula C7H5IN4S B12638361 3-(4-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(4-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B12638361
M. Wt: 304.11 g/mol
InChI Key: ABIVSRBYVUSFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains iodine, nitrogen, sulfur, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the iodopyridinyl group. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with suitable reagents to form the thiadiazole core. The iodopyridinyl group can then be introduced via nucleophilic substitution reactions using iodopyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

3-(4-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the thiadiazole ring can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine
  • 3-(4-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine
  • 3-(4-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Uniqueness

3-(4-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the iodine atom, which can significantly affect its reactivity and interactions with other molecules. The combination of the iodopyridinyl group and the thiadiazole ring also provides a distinct structural motif that can be exploited in various applications .

Properties

Molecular Formula

C7H5IN4S

Molecular Weight

304.11 g/mol

IUPAC Name

3-(4-iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H5IN4S/c8-4-1-2-10-5(3-4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12)

InChI Key

ABIVSRBYVUSFNK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1I)C2=NSC(=N2)N

Origin of Product

United States

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